2-Bromo-1-pyrazin-2-yl-ethanone
Overview
Description
2-Bromo-1-pyrazin-2-yl-ethanone is an organic compound with the molecular formula C6H5BrN2O It is a brominated derivative of pyrazine, characterized by the presence of a bromine atom attached to the ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-pyrazin-2-yl-ethanone typically involves the bromination of 1-pyrazin-2-yl-ethanone. One common method includes the reaction of 1-pyrazin-2-yl-ethanone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-pyrazin-2-yl-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Substitution Reactions: Yield substituted pyrazin-2-yl-ethanone derivatives.
Oxidation Reactions: Produce pyrazin-2-yl-acetic acid.
Reduction Reactions: Result in pyrazin-2-yl-ethanol.
Scientific Research Applications
2-Bromo-1-pyrazin-2-yl-ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-pyrazin-2-yl-ethanone involves its interaction with specific molecular targets. The bromine atom and the pyrazine ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
1-Pyrazin-2-yl-ethanone: Lacks the bromine atom, resulting in different reactivity and applications.
2-Chloro-1-pyrazin-2-yl-ethanone: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
2-Iodo-1-pyrazin-2-yl-ethanone:
Uniqueness: 2-Bromo-1-pyrazin-2-yl-ethanone is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-pyrazin-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIRAGIEBOAGOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578636 | |
Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132426-19-8 | |
Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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